2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone
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Description
The compound “2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a triazolopyridazine group, a thioether group, and a phenylethanone group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation reactions, and cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of various functional groups would contribute to its overall structure and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the triazolopyridazine and phenylethanone groups could make it reactive towards certain nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its precise molecular structure. Techniques such as IR spectroscopy and NMR spectroscopy could be used to analyze these properties .Future Directions
Mechanism of Action
Target of Action
The compound 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They are known to interact with different target receptors, making them a promising pharmacophore in drug design .
Mode of Action
The compound’s mode of action is primarily through its interaction with its target receptors. The hydrogen bond accepting and donating characteristics of the triazolothiadiazine core allow it to make specific interactions with these receptors . In the context of anticancer activity, some derivatives of this class have shown promising dual enzyme inhibition of PARP-1 and EGFR .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, in the case of anticancer activity, the compound can induce apoptosis in cancer cells . This is achieved by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. For instance, certain derivatives have shown potent cytotoxic activities against cancer cells . One such derivative induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-7-15(8-10-16)20-22-21-18-11-12-19(23-24(18)20)27-13-17(25)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJQEFAUBPHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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